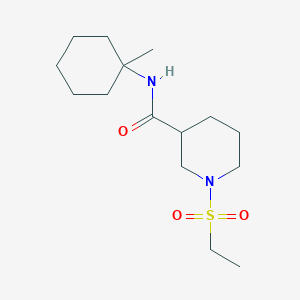

1-(ethylsulfonyl)-N-(1-methylcyclohexyl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-(ethylsulfonyl)-N-(1-methylcyclohexyl)-3-piperidinecarboxamide, often involves multi-step chemical processes. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized to evaluate their anti-acetylcholinesterase activity, indicating a methodological approach to synthesizing complex piperidine compounds (Sugimoto et al., 1990). Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showcases the incorporation of sulfonyl groups into the piperidine structure, which is relevant to our compound of interest (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including sulfonamide and carboxamide functionalities, plays a crucial role in their chemical behavior and interactions. The structural characterization of these compounds is essential for understanding their chemical reactivity and potential applications. Techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used for this purpose, providing detailed insights into the molecular framework (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the compound's ability to undergo substitution reactions at the oxygen atom, leading to a series of O-substituted derivatives with significant biological activity (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of hyperbranched polymers from piperazine demonstrates how the functionalization of piperidine compounds can lead to materials with specific solubility and stability characteristics (Yan & Gao, 2000).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on piperidine derivatives, including similar compounds, indicates significant anti-acetylcholinesterase activity. These compounds, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown potential in the development of antidementia agents (Sugimoto et al., 1990).

5-HT(2A) Receptor Antagonism : Fletcher et al. (2002) identified acyclic sulfones, including piperidine derivatives, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds, such as 4-(phenylsulfonyl)piperidines, offer insights into the development of new pharmaceuticals for treating related conditions (Fletcher et al., 2002).

Antibacterial Agents : Matsumoto and Minami (1975) explored the antibacterial activity of piperidine compounds. They found that certain piperidine derivatives displayed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Li-ion Battery Applications : A study by Kim, Cho, and Shin (2013) on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound related to the one , discusses its use as a co-solvent in Li-ion batteries. This demonstrates the potential of piperidine derivatives in enhancing the performance of energy storage devices (Kim, Cho, & Shin, 2013).

Growth Hormone Secretagogue Analysis : Qin (2002) analyzed the ESI/MS and MSn data of a growth hormone secretagogue, which includes piperidine-based compounds. This research contributes to understanding the analytical profiles of such drugs (Qin, 2002).

Palladium-Catalyzed Aminocarbonylation : Takács et al. (2014) studied piperidines with ester functionality in palladium-catalyzed aminocarbonylation, showcasing the chemical versatility of piperidine derivatives in synthetic organic chemistry (Takács et al., 2014).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction .

Propriétés

IUPAC Name |

1-ethylsulfonyl-N-(1-methylcyclohexyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3S/c1-3-21(19,20)17-11-7-8-13(12-17)14(18)16-15(2)9-5-4-6-10-15/h13H,3-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNZETOJUAGDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2(CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylsulfonyl)-N-(1-methylcyclohexyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)